REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([C:7](OC)=[O:8])=[C:5]([CH3:13])[CH:4]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([CH2:7][OH:8])=[C:5]([CH3:13])[CH:4]=1 |f:1.2.3.4.5.6|
|
Name
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|
Quantity
|
11.4 g
|
Type
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reactant
|
Smiles
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COC1=CC(=C(C(=O)OC)C=C1)C
|
Name
|
|
Quantity
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76 mL
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Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
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Name
|
|
Quantity
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65 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
to stir at room temperature for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The ice water bath was removed
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Type
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TEMPERATURE
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Details
|
Upon completion, the reaction was cooled to 0° C.
|
Type
|
ADDITION
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Details
|
sodium sulfate decahydrate was added portionwise until the bubbling
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Type
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ADDITION
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Details
|
The reaction was then diluted with ether
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Type
|
FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(C=C1)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |